Substituent-Dependent Pantothenate Synthetase Inhibition Potency in Tetrahydrothienopyridine Carboxamides
A direct head-to-head comparison between the target compound and the most active analog from the Samala et al. (2014) series is not available in the published literature. However, class-level inference can be drawn from the full SAR dataset of 26 compounds in that study. Compound 11 (6-(4-nitrophenylsulfonyl)-2-(5-nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide) exhibited an IC50 of 5.87 ± 0.12 μM against MTB pantothenate synthetase and an MIC of 9.28 μM against MTB H37Rv [1]. In contrast, numerous analogs with simpler 2-amido substituents showed significantly reduced or negligible inhibition. The target compound, with its minimal 2-acetamido group, is anticipated to fall at the low-activity end of this spectrum based on the established SAR trend, but no confirmatory data exist for this specific molecule.
| Evidence Dimension | MTB pantothenate synthetase inhibition (IC50) and antimycobacterial activity (MIC) |
|---|---|
| Target Compound Data | Not determined (no published data) |
| Comparator Or Baseline | Compound 11 (Samala et al.): IC50 = 5.87 ± 0.12 μM; MIC = 9.28 μM against MTB H37Rv |
| Quantified Difference | Not calculable; the target compound remains uncharacterized in this assay system |
| Conditions | Recombinant MTB pantothenate synthetase enzyme assay; MTB H37Rv broth microdilution |
Why This Matters
Procurement decisions for antimycobacterial screening must account for the fact that the target compound lacks the 5-nitrothiophene-2-carboxamido pharmacophore essential for potent PS inhibition; it may serve as a negative control or minimalist scaffold rather than an active lead.
- [1] Samala G, et al. Development of novel tetrahydrothieno[2,3-c]pyridine-3-carboxamide based Mycobacterium tuberculosis pantothenate synthetase inhibitors: molecular hybridization from known antimycobacterial leads. Bioorg Med Chem. 2014;22(6):1938-47. PMID: 24565972. View Source
